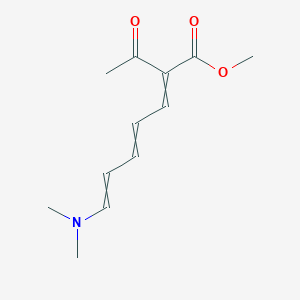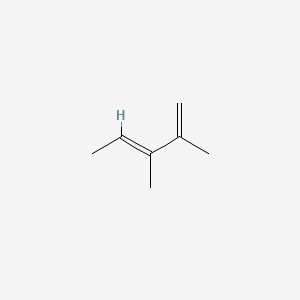
(E)-1,3-Pentadiene, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is part of the larger family of conjugated dienes, where the double bonds are separated by a single bond, allowing for resonance stabilization. This structural feature makes 2,3-Dimethyl-1,3-pentadiene an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydration of 2,3-dimethyl-2,3-butanediol using an acid catalyst. This reaction typically requires heating and can be carried out under reflux conditions to ensure complete dehydration .
Industrial Production Methods
In an industrial setting, 2,3-Dimethyl-1,3-pentadiene can be produced through the catalytic dehydrogenation of suitable precursors. This process often involves the use of transition metal catalysts and high temperatures to achieve the desired conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of its conjugated double bonds.
Cycloaddition: It can also undergo Diels-Alder reactions, forming cyclohexene derivatives when reacted with suitable dienophiles.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions to form halogenated products.
Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.
Major Products
Halogenated Derivatives: Formed through electrophilic addition.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
Scientific Research Applications
2,3-Dimethyl-1,3-pentadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the formation of cyclic compounds through Diels-Alder reactions.
Material Science: Its derivatives are used in the development of photoactive organic materials due to their unique electronic properties.
Pharmaceuticals: It is used in the synthesis of drug candidates and natural product analogs.
Mechanism of Action
The mechanism of action for 2,3-Dimethyl-1,3-pentadiene in chemical reactions often involves the formation of intermediate carbocations or radicals. In electrophilic addition reactions, the initial step is the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then react with nucleophiles to form the final product . In Diels-Alder reactions, the compound acts as a diene, reacting with a dienophile to form a six-membered ring through a concerted mechanism .
Comparison with Similar Compounds
2,3-Dimethyl-1,3-pentadiene can be compared with other conjugated dienes such as 1,3-butadiene and 2,4-hexadiene:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Conclusion
2,3-Dimethyl-1,3-pentadiene is a versatile compound with significant applications in organic synthesis, material science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in the field of chemistry.
Properties
CAS No. |
1625-49-6 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(3E)-2,3-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3/b7-5+ |
InChI Key |
PCCCQOGUVCNYOI-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=C)C |
Canonical SMILES |
CC=C(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


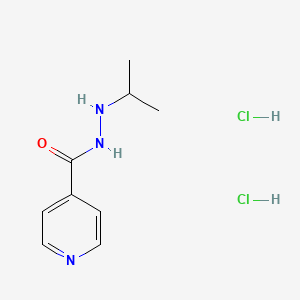
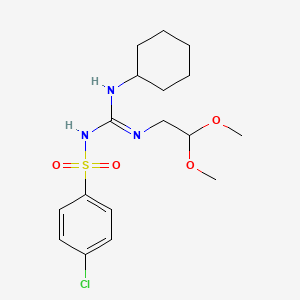
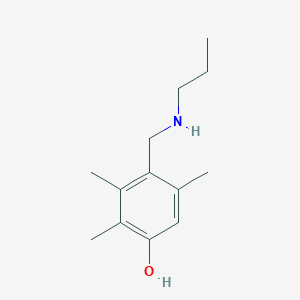

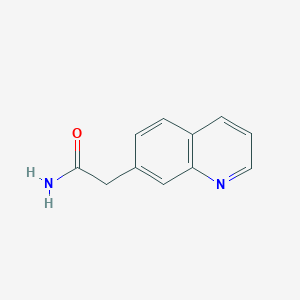
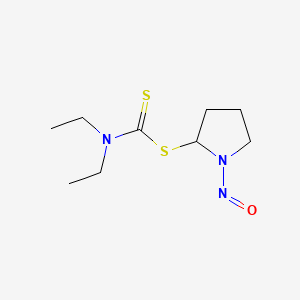
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
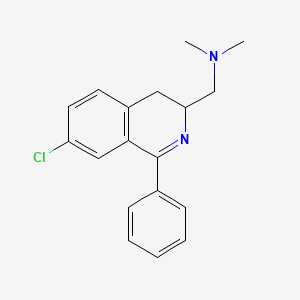

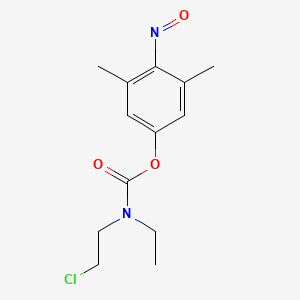
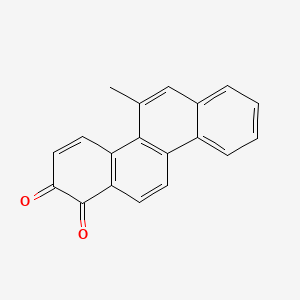
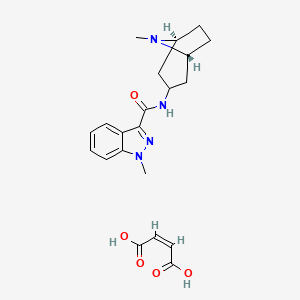
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
